molecular formula C27H34N2O B13431010 Galeterone-d4

Galeterone-d4

Cat. No.: B13431010
M. Wt: 406.6 g/mol
InChI Key: PVTSZTBOFNVOQM-WAISILCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galeterone-d4: is a deuterated form of Galeterone, a steroidal antiandrogen. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Galeterone. Galeterone itself is known for its potential in treating prostate cancer by inhibiting androgen receptor signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galeterone-d4 involves the incorporation of deuterium atoms into the Galeterone molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumDeuterium is then incorporated using deuterated reagents under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions: Galeterone-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study its metabolic pathways and pharmacokinetics .

Scientific Research Applications

Chemistry: Galeterone-d4 is used as a reference standard in analytical chemistry to study the stability and degradation products of Galeterone.

Biology: In biological research, it helps in understanding the metabolic pathways of Galeterone by tracking the deuterium-labeled metabolites.

Medicine: this compound is used in preclinical studies to evaluate the pharmacokinetics and bioavailability of Galeterone, aiding in the development of more effective prostate cancer treatments .

Industry: In the pharmaceutical industry, this compound is used to develop and validate analytical methods for quality control and regulatory compliance .

Mechanism of Action

Galeterone-d4, like Galeterone, exerts its effects through multiple mechanisms:

These mechanisms collectively result in the inhibition of androgen-dependent growth signaling in prostate cancer .

Comparison with Similar Compounds

    Abiraterone: Another CYP17 inhibitor used in prostate cancer treatment.

    Enzalutamide: An androgen receptor antagonist used in advanced prostate cancer.

Comparison:

Galeterone-d4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C27H34N2O

Molecular Weight

406.6 g/mol

IUPAC Name

(3S,8S,9S,10S,13S,14S)-9,10,13-trimethyl-17-(4,5,6,7-tetradeuteriobenzimidazol-1-yl)-1,2,3,4,7,8,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H34N2O/c1-25-14-15-27(3)21(9-8-18-16-19(30)12-13-26(18,27)2)20(25)10-11-24(25)29-17-28-22-6-4-5-7-23(22)29/h4-8,11,17,19-21,30H,9-10,12-16H2,1-3H3/t19-,20-,21-,25-,26-,27-/m0/s1/i4D,5D,6D,7D

InChI Key

PVTSZTBOFNVOQM-WAISILCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=CN2C3=CC[C@@H]4[C@@]3(CC[C@]5([C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)[2H])[2H]

Canonical SMILES

CC12CCC3(C(C1CC=C2N4C=NC5=CC=CC=C54)CC=C6C3(CCC(C6)O)C)C

Origin of Product

United States

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